N'-acetyl-2-(4-methoxyphenoxy)acetohydrazide
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Overview
Description
N’-acetyl-2-(4-methoxyphenoxy)acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of an acetyl group, a methoxyphenoxy group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-2-(4-methoxyphenoxy)acetohydrazide typically involves the reaction of 4-methoxyphenol with chloroacetic acid to form 4-methoxyphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(4-methoxyphenoxy)acetohydrazide. Finally, acetylation of this intermediate with acetic anhydride yields N’-acetyl-2-(4-methoxyphenoxy)acetohydrazide .
Industrial Production Methods
Industrial production of N’-acetyl-2-(4-methoxyphenoxy)acetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-2-(4-methoxyphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted hydrazides or acetohydrazides.
Scientific Research Applications
N’-acetyl-2-(4-methoxyphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-acetyl-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets. For example, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the conversion of glucose to sorbitol. This inhibition can help manage complications related to diabetes . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide
- N’-(4-methoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide
- 2-(4-ethoxyphenoxy)acetohydrazide
Uniqueness
N’-acetyl-2-(4-methoxyphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetyl group enhances its stability and reactivity, while the methoxyphenoxy group contributes to its potential biological activities. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14N2O4 |
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Molecular Weight |
238.24 g/mol |
IUPAC Name |
N'-acetyl-2-(4-methoxyphenoxy)acetohydrazide |
InChI |
InChI=1S/C11H14N2O4/c1-8(14)12-13-11(15)7-17-10-5-3-9(16-2)4-6-10/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15) |
InChI Key |
WFHHQVMRZNARTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC(=O)COC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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